2-(Difluoromethyl)-6-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,8,11H,1H3 |
InChI Key |
BHRNBXCGDYCQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Difluoromethyl 6 Methylphenol and Analogs
Strategies for Introducing the Difluoromethyl Group to Aromatic Systems
The synthesis of difluoromethylated aromatic compounds, including phenols, can be broadly categorized into several key strategies. These include radical-mediated processes, electrophilic and nucleophilic substitutions, and the use of difluorocarbene precursors. Each approach offers distinct advantages and is suited for different substrate scopes and reaction conditions.
Radical-Mediated Difluoromethylation Protocols
Radical-mediated reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, these methods often involve the generation of a difluoromethyl radical (•CHF2) which then adds to an aromatic ring.
Photoredox Catalysis in C–CF2H Bond Formation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. nih.govubc.cacapes.gov.brresearchgate.net This strategy has been successfully applied to the difluoromethylation of various organic molecules, including alkenes and heterocycles. nih.govnih.gov
In a typical photoredox cycle for C–CF2H bond formation, a photocatalyst, often a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state. nih.govubc.cacapes.gov.brresearchgate.net This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable difluoromethyl source, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), to generate the difluoromethyl radical. nih.gov This radical can then be trapped by a substrate, like an alkene, to form a new carbon-carbon bond. While direct photoredox-mediated C-H difluoromethylation of phenols is still an evolving area, the principles have been established for other aromatic systems and hold promise for future applications to phenols. nih.gov For instance, the direct C-H difluoromethylation of heterocycles has been achieved using organic photoredox catalysis with O2 as a green oxidant, avoiding the need for pre-functionalized substrates and metal additives. nih.gov
Transition-Metal Catalyzed Difluoromethylation Approaches
Transition-metal catalysis provides a versatile platform for a wide range of cross-coupling reactions, including those that form C–CF2H bonds. acs.orgresearchgate.netdntb.gov.ua These methods often utilize pre-functionalized aromatic compounds, such as aryl halides or arylboronic acids, and a difluoromethyl source. nih.govacs.org
Several transition metals, including copper, palladium, and nickel, have been employed to catalyze difluoromethylation reactions. nih.govacs.orgresearchgate.net For example, copper-mediated difluoromethylation of aryl iodides has been developed, offering a direct route to difluoromethylated arenes. acs.org Similarly, palladium-catalyzed cross-coupling of arylboronic acids with bromodifluoroacetate has been reported. acs.org Nickel catalysts, in conjunction with a stable and isolable difluoromethyl zinc reagent, have enabled the difluoromethylation of aryl iodides, bromides, and triflates at room temperature. acs.org These methods provide powerful tools for introducing the difluoromethyl group into a variety of aromatic systems, although their application to sterically hindered phenols like 2-methylphenol would need to be specifically investigated.
Electrophilic and Nucleophilic Difluoromethylation Routes
Beyond radical processes, electrophilic and nucleophilic pathways offer alternative strategies for the formation of C–CF2H bonds.
Electrophilic difluoromethylation involves the use of a reagent that delivers an electrophilic "CF2H+" equivalent to an electron-rich aromatic ring. A notable example is the development of a (phenylsulfonyl)difluoromethylating reagent that can functionalize various electron-rich (hetero)arenes, including phenol (B47542) derivatives, under mild, transition-metal-free conditions. nih.gov
Nucleophilic difluoromethylation, on the other hand, typically involves the reaction of an aryl halide with a nucleophilic difluoromethyl source. libretexts.org For this to be effective, the aromatic ring is often activated by electron-withdrawing groups. libretexts.org The conversion of phenols to aryl halides is a well-established transformation, which can then be followed by a nucleophilic difluoromethylation step. organic-chemistry.org For instance, aryl fluorosulfonates, derived from phenols, can undergo deoxyfluorination with a fluoride (B91410) source to yield aryl fluorides. nih.gov While this demonstrates the principle of nucleophilic substitution at the aromatic ring, direct nucleophilic difluoromethylation of an activated phenol derivative remains a specific synthetic challenge.
Difluorocarbene Precursors in Phenol Functionalization
Difluorocarbene (:CF2) is a highly reactive intermediate that can be effectively trapped by nucleophiles such as phenolates. orgsyn.orgorgsyn.orgcas.cn This approach provides a direct and efficient method for the O-difluoromethylation of phenols to form aryl difluoromethyl ethers. sci-hub.seorgsyn.orgorgsyn.orgacs.org
A common and practical precursor for generating difluorocarbene is sodium chlorodifluoroacetate, which undergoes thermal decarboxylation. orgsyn.orgorgsyn.org The in situ generated difluorocarbene is then trapped by a phenolate, formed under basic conditions, to yield the corresponding aryl difluoromethyl ether. orgsyn.orgorgsyn.org This method is attractive due to the commercial availability, stability, and relatively low toxicity of the difluorocarbene source. orgsyn.org Other precursors, such as S-(difluoromethyl)sulfonium salts and diethyl bromodifluoromethylphosphonate, have also been successfully employed for the difluoromethylation of phenols. sci-hub.secas.cnacs.orgrsc.org These reagents offer mild reaction conditions and broad functional group tolerance. sci-hub.secas.cn For example, a variety of substituted phenols, including those with electron-donating and electron-withdrawing groups, have been successfully difluoromethylated using an S-(difluoromethyl)sulfonium salt. sci-hub.se
| Precursor | Reagents and Conditions | Product | Ref. |
| Sodium Chlorodifluoroacetate | Base, Heat | Aryl difluoromethyl ether | orgsyn.org, orgsyn.org |
| S-(difluoromethyl)sulfonium salt | LiOH, Toluene, rt | Aryl difluoromethyl ether | acs.org, sci-hub.se |
| Diethyl bromodifluoromethylphosphonate | Base, D₂O | Aryl difluorodeuteromethyl ether | rsc.org |
Mechanistic Pathways Involving Difluorocarbene Intermediates
The introduction of a difluoromethyl group onto a phenol is frequently accomplished through the intermediacy of difluorocarbene (:CF₂), a highly reactive electrophilic species. The general mechanistic pathway commences with the generation of difluorocarbene from a suitable precursor. A variety of reagents have been developed for this purpose, each with its own method of activation.
A prevalent method involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na). Under heating, this salt eliminates carbon dioxide and a chloride ion to generate difluorocarbene. Another common precursor is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which can generate difluorocarbene under either weakly basic or acidic conditions. cas.cn More recently, difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, has been employed. nih.gov It is proposed that under basic conditions, HCF₂OTf is deprotonated to form an unstable anion that rapidly eliminates triflate to yield difluorocarbene. nih.gov
Once generated, the electrophilic difluorocarbene is trapped by a nucleophile. In the context of phenol difluoromethylation, the phenol is typically deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the difluorocarbene, forming a difluoromethoxide anion intermediate. Subsequent protonation of this intermediate yields the final aryl difluoromethyl ether product (ArOCF₂H). rsc.org
Evidence for the involvement of difluorocarbene includes trapping experiments. For instance, conducting the reaction in the presence of an alkene like tetramethylethylene leads to the formation of a difluorocyclopropane product, which is a characteristic reaction of difluorocarbene. nih.gov This confirms that difluorocarbene is a discrete intermediate in these transformations. While this O-difluoromethylation is the most common pathway, the generation of difluorocarbene is a critical first step for potential C-difluoromethylation as well.
| Precursor | Activation Method | Description |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal Decarboxylation | A widely used, inexpensive solid that generates :CF₂ upon heating. |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base or Acid | A versatile liquid precursor that can release :CF₂ under mild conditions. cas.cn |
| Difluoromethyltriflate (HCF₂OTf) | Base | A non-ozone-depleting liquid reagent that rapidly forms :CF₂ at room temperature. nih.gov |
| Difluorobromoacetic Acid (BrCF₂CO₂H) | Visible-Light Photocatalysis | A commercially available agent used for difluoromethylation under mild, photoredox conditions. lookchem.com |
Regioselective Functionalization of Methylphenols
Achieving regioselectivity, particularly at the ortho-position of a substituted phenol like 2-methylphenol, is a significant synthetic challenge. The synthesis of the target molecule, 2-(difluoromethyl)-6-methylphenol, requires the selective functionalization of the C-H bond ortho to the hydroxyl group and meta to the existing methyl group.
Direct Difluoromethylation at the Ortho Position
Direct C-H difluoromethylation is a highly sought-after transformation as it circumvents the need for pre-functionalization of the substrate. While methods for the direct difluoromethylation of electron-rich heterocycles have been developed, nih.govvjst.vn achieving direct and selective C-H difluoromethylation at the ortho-position of phenols presents a considerable challenge. The primary reaction pathway for phenols with difluorocarbene sources typically leads to O-difluoromethylation, forming aryl difluoromethyl ethers. cas.cnnih.govlookchem.com
Recent advancements have explored radical-based approaches. For instance, electrochemical oxidation has been used for the N-ortho-selective difluoromethylation of quinoline (B57606) N-oxides, using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the difluoromethyl source. nih.gov This process is believed to proceed through a free-radical addition pathway. nih.gov Such strategies, while not yet explicitly demonstrated for 2-methylphenol, represent a promising frontier for achieving the desired direct ortho-C-H functionalization. The challenge lies in controlling the reactivity to favor C-alkylation over the thermodynamically favorable O-alkylation and directing the reaction to the specific ortho-position.
Strategies for Ortho-Selectivity in Substituted Phenol Synthesis
To overcome the challenge of regioselectivity, several established strategies for the ortho-functionalization of phenols can be considered. These methods typically rely on directing groups to position the reaction at the desired site.
| Strategy | Description | Mechanism | Key Features |
| Directed ortho-Metalation (DoM) | The hydroxyl group (or a protected derivative) directs a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion that can react with an electrophile. | Deprotonation followed by electrophilic quench. | High regioselectivity; requires strongly basic conditions and compatible functional groups. |
| Catalytic C-H Activation | Transition metal catalysts, often palladium or rhodium, are used with a directing group to selectively activate and functionalize a specific ortho C-H bond. | Coordination of the directing group to the metal center, followed by C-H activation and cross-coupling. | Can be more functional-group tolerant than DoM; relies on catalyst and directing group design. |
| Dearomatization-Rearomatization | The phenol is temporarily dearomatized, which can facilitate selective functionalization, followed by a rearomatization step to restore the aromatic ring. | e.g., Palladium-catalyzed reaction of phenols with primary alcohols. lookchem.com | Allows for ortho-alkylation under specific catalytic conditions. lookchem.com |
| Directed Halogen Atom Transfer (DIXAT) | A novel strategy that uses a directing group to enable chemoselective activation of an aryl bromide via halogen atom transfer, even in the presence of a more reactive aryl iodide. acs.org | A tethered auxiliary directs a nickel catalyst to a specific halogen for radical generation. acs.org | Overrides intrinsic reactivity trends, enabling site-selective functionalization. acs.org |
These general strategies provide a toolbox for chemists aiming to synthesize ortho-substituted phenols. The application of these methods to the specific challenge of introducing a difluoromethyl group would require a suitable electrophilic difluoromethylating agent that is compatible with the reaction conditions, particularly the strong bases or transition metal catalysts employed.
Multi-Component Reaction Approaches to Difluoromethylated Phenols
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are prized for their step- and atom-economy, aligning well with the principles of green chemistry. nih.gov Well-known MCRs include the Ugi, Passerini, and Hantzsch reactions, which are widely used to construct complex molecules, including active pharmaceutical ingredients (APIs). nih.govyoutube.com
The application of MCRs to the synthesis of fluorinated compounds is an active area of research. For instance, one-pot MCRs have been developed for the synthesis of trifluoromethylated heterocycles. thieme-connect.de However, the development of specific MCRs for the direct synthesis of difluoromethylated phenols, such as this compound, is not extensively documented in the current literature.
Conceptually, a multi-component approach could be envisioned where 2-methylphenol, a difluoromethyl source, and other components are combined to build the final structure in a convergent manner. The challenge lies in designing a reaction cascade where the bond-forming events occur with high chemo- and regioselectivity. The development of such a process would represent a significant advancement in efficiency for accessing this class of compounds.
Green Chemistry Principles in the Synthesis of Fluorinated Phenols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated phenols, these principles can be applied in several ways.
A major advancement is the use of visible-light photoredox catalysis. lookchem.com This technique allows for the generation of reactive intermediates, such as difluorocarbene from difluorobromoacetic acid, under mild room-temperature conditions using light as a renewable energy source. lookchem.comresearchgate.net This approach avoids the high temperatures often required for thermal decomposition of precursors. Furthermore, some photocatalytic systems can utilize molecular oxygen (O₂) as a "green" terminal oxidant, avoiding the need for stoichiometric chemical oxidants that generate waste. nih.gov
The choice of solvents and reagents is also critical. Utilizing non-toxic, renewable solvents and moving away from hazardous reagents like the ozone-depleting HCF₂Cl are important considerations. nih.gov The development of shelf-stable, liquid difluoromethylating agents like HCF₂OTf simplifies handling and reduces risks compared to gaseous reagents. nih.gov By focusing on catalytic methods, energy efficiency, and waste reduction, the synthesis of fluorinated phenols can be made more sustainable.
Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 6 Methylphenol
Elucidation of Radical Pathways in Difluoromethylation Reactions
Radical difluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules. rsc.orgresearchgate.net While direct studies on 2-(Difluoromethyl)-6-methylphenol as a difluoromethylating agent are not extensively documented, the general principles of radical difluoromethylation provide a strong framework for understanding its potential reactivity. These reactions typically involve the generation of a difluoromethyl radical (•CHF2), which then adds to a suitable acceptor.
Photoredox catalysis is a common strategy for initiating radical difluoromethylation reactions. bohrium.comuliege.benih.gov In a typical catalytic cycle, a photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl precursor. For instance, an excited photocatalyst could reduce a precursor like bromodifluoroacetate to generate a difluoromethyl radical.
While this compound itself is not a typical radical precursor, its phenol (B47542) moiety can participate in electron transfer processes. The phenoxide, formed under basic conditions, is more electron-rich and susceptible to oxidation. In the context of a reaction where a difluoromethyl radical is generated from another source, the phenol could be oxidized to a phenoxyl radical, which can then participate in subsequent reaction steps. The electron-donating methyl group on the aromatic ring of this compound would facilitate this oxidation process.
Conversely, in reactions where an external oxidant is used, the phenol could undergo SET to form a radical cation, which could then lead to various reaction pathways. The specific nature of the catalytic cycle and the role of electron transfer would be highly dependent on the other reactants and the catalyst employed.
To confirm the involvement of radical intermediates in a reaction mechanism, radical scavenging experiments are indispensable. nih.govmdpi.com Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,1-diphenylethylene. The addition of these scavengers to a reaction mixture will trap any radical intermediates, leading to a significant decrease in the yield of the desired product or the formation of a characteristic adduct with the scavenger.
In a hypothetical radical reaction involving this compound, the addition of TEMPO would be expected to trap any generated difluoromethyl radicals or phenoxyl radicals. The detection of the corresponding TEMPO adducts by techniques such as mass spectrometry would provide strong evidence for a radical pathway. For example, if a reaction proceeds through a phenoxyl radical of this compound, the formation of a TEMPO-trapped adduct would be anticipated.
| Radical Scavenger | Expected Observation in a Radical Reaction | Significance |
| TEMPO | Formation of a TEMPO-adduct with the radical intermediate; inhibition of product formation. | Confirms the presence of radical intermediates. |
| 1,1-Diphenylethylene | Formation of an adduct with the radical intermediate. | Provides evidence for a radical pathway. |
| Butylated Hydroxytoluene (BHT) | Inhibition or slowing down of the reaction. | Indicates a radical chain mechanism. |
Stereochemical Control in Difluoromethylation of Chiral Precursors
Achieving stereochemical control in difluoromethylation reactions is a significant challenge and a highly sought-after goal, particularly in the synthesis of chiral pharmaceuticals. mdpi.comsemanticscholar.orgnih.gov While there is no direct literature on using this compound for stereoselective difluoromethylation, the principles can be extrapolated from studies on other chiral difluoromethylating agents and precursors.
A key strategy for achieving stereocontrol is the use of a chiral auxiliary or a chiral catalyst. In the context of this compound, one could envision its derivatization to create a chiral precursor. For example, the hydroxyl group could be functionalized with a chiral moiety. Subsequent reaction at a prochiral center in a substrate would then proceed with facial selectivity, guided by the chiral environment of the reagent.
Recent advancements have demonstrated reagent-controlled highly stereoselective difluoromethylation of imines using chiral (S)-difluoromethyl phenyl sulfoximine. mdpi.comsemanticscholar.orgnih.gov This approach provides enantiomerically enriched α-difluoromethyl amines with high efficiency and a broad substrate scope. mdpi.comsemanticscholar.orgnih.gov The stereochemical outcome is often rationalized by considering a non-chelating transition state model where steric interactions direct the approach of the nucleophile. A similar strategy could be envisioned where a chiral derivative of this compound acts as the difluoromethyl source.
| Strategy for Stereocontrol | Description | Potential Application with this compound |
| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate or reagent to direct the stereochemical course of the reaction. | The hydroxyl group of this compound could be attached to a chiral auxiliary. |
| Chiral Catalyst | A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. | A chiral Lewis acid or a transition metal complex could be used to coordinate to the phenol or a derivative, directing an incoming reagent. |
| Substrate Control | The inherent chirality of the substrate dictates the stereochemical outcome of the reaction. | A chiral substrate could be reacted with a difluoromethylating agent derived from this compound. |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of a reaction provide crucial insights into its feasibility, rate, and mechanism. rsc.orgcapes.gov.brresearchgate.netdocumentsdelivered.com For reactions involving this compound, both the phenolic hydroxyl group and the difluoromethyl group will influence the energetic landscape of the reaction.
The rate of a reaction involving the phenol will be influenced by the acidity of the phenolic proton. The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity of the phenol compared to cresol (B1669610), thus affecting the rate of reactions where deprotonation is a key step.
Thermodynamically, the stability of intermediates and products is a critical factor. In radical reactions, the bond dissociation enthalpy (BDE) of the O-H bond in the phenol is a key parameter. ustc.edu.cn The formation of a stabilized phenoxyl radical would be a driving force for reactions involving hydrogen atom abstraction from the phenol. The difluoromethyl group, being electron-withdrawing, would be expected to have a modest effect on the O-H BDE compared to an alkyl group.
In difluoromethylation reactions where this compound acts as a substrate, the thermodynamics will be governed by the strength of the newly formed C-CHF2 bond and the bond that is broken. The formation of a C-F bond is generally a highly exothermic process, which can provide a significant thermodynamic driving force for difluoromethylation reactions.
| Factor | Influence on Reactions of this compound |
| Acidity of Phenolic OH | The electron-withdrawing CHF2 group increases acidity, potentially accelerating base-mediated reactions. |
| O-H Bond Dissociation Enthalpy | Influences the thermodynamics of hydrogen atom abstraction to form a phenoxyl radical. |
| Stability of Intermediates | The stability of phenoxyl radicals or other intermediates will affect the reaction pathway and rate. |
| Strength of New Bonds Formed | The formation of strong bonds, such as C-C or C-O bonds involving the difluoromethyl group, provides a thermodynamic driving force. |
Influence of Substituent Effects on Reactivity and Selectivity
The substituents on the aromatic ring of this compound, namely the methyl and difluoromethyl groups, will exert significant electronic and steric effects on its reactivity and the regioselectivity of its reactions. rsc.orgresearchgate.net
The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The difluoromethyl group, on the other hand, is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group deactivates the aromatic ring towards electrophilic substitution and is a meta-director.
In radical reactions, the situation can be more complex. The stability of the resulting radical intermediate is often the determining factor for regioselectivity. For instance, in a reaction involving hydrogen atom abstraction from the methyl group to form a benzylic radical, the electronic nature of the other substituents would influence the stability of this radical.
| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity and Selectivity |
| -OH (hydroxyl) | Strongly electron-donating (activating), ortho-, para-directing | Moderate | Dominates directing effects in electrophilic aromatic substitution. |
| -CH3 (methyl) | Electron-donating (activating), ortho-, para-directing | Moderate | Enhances the electron density of the ring. |
| -CHF2 (difluoromethyl) | Electron-withdrawing (deactivating), meta-directing | Moderate | Reduces the electron density of the ring. |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of 2-(Difluoromethyl)-6-methylphenol provides key information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the phenolic hydroxyl (-OH) proton, the three aromatic protons, the proton of the difluoromethyl (-CHF₂) group, and the three protons of the methyl (-CH₃) group.
The proton of the -CHF₂ group is anticipated to appear as a characteristic triplet, a result of coupling to the two adjacent fluorine atoms (a doublet of doublets, which appears as a triplet since the two fluorine atoms are magnetically equivalent). Based on data from analogous difluoromethylated aromatic compounds, this signal typically has a large coupling constant (²J-H,F) of approximately 55-60 Hz. The chemical shift of the phenolic -OH proton can vary depending on solvent and concentration but is generally found in the 4-7 ppm range for phenols. chemicalbook.com The methyl protons are expected to appear as a singlet, typically in the range of δ 2.0-2.5 ppm, similar to other cresol (B1669610) derivatives. rsc.org The aromatic protons would present as a complex multiplet pattern corresponding to the 1,2,3-trisubstituted benzene (B151609) ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 4.0 - 7.0 | Broad Singlet | N/A |
| -CHF₂ | ~6.5 - 7.5 | Triplet | ²J-H,F ≈ 55-60 |
| Ar-H (3H) | ~6.8 - 7.3 | Multiplet | N/A |
| -CH₃ | ~2.2 | Singlet | N/A |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. A key feature is the signal for the difluoromethyl carbon (-CHF₂), which appears as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). This coupling constant is typically large, often exceeding 200 Hz. The carbons of the aromatic ring will appear in the characteristic downfield region for aromatic compounds (δ 110-160 ppm). The carbon attached to the hydroxyl group (C1) is expected to be the most downfield among the ring carbons, while the carbon bearing the difluoromethyl group (C2) will also be significantly affected. The methyl carbon signal is expected in the aliphatic region, typically around δ 15-20 ppm, similar to that in 2,6-dimethylphenol. rsc.orgchemicalbook.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F-coupling) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | ~115 - 125 | Triplet | ¹J-C,F ≈ 235-245 |
| -CH₃ | ~15 - 20 | Singlet | N/A |
| C1 (-OH) | ~150 - 155 | Singlet | N/A |
| C2 (-CHF₂) | ~120 - 130 | Triplet (small) | ²J-C,F ≈ 20-30 |
| C3 | ~128 - 132 | Singlet | N/A |
| C4 | ~120 - 125 | Singlet | N/A |
| C5 | ~125 - 130 | Singlet | N/A |
| C6 (-CH₃) | ~128 - 135 | Singlet | N/A |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nist.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms in the -CHF₂ group are chemically equivalent. This signal will appear as a doublet due to coupling with the single proton on the same carbon (²J-H,F), with a coupling constant that mirrors the one observed in the ¹H NMR spectrum (approximately 55-60 Hz). The chemical shift is typically observed in a characteristic region for difluoromethyl aromatic compounds.
While 1D NMR spectra identify the basic connectivity, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming the complete structural assignment. nist.gov
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, confirming the connectivity between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon signals. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com This is particularly useful for establishing the substitution pattern on the aromatic ring. For instance, an HMBC experiment would show a correlation from the methyl protons to the C6 and C5 carbons, and from the -CHF₂ proton to the C2, C1, and C3 carbons, thereby confirming the 2,6-substitution pattern. nist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms. nih.gov A NOESY experiment could show through-space correlations between the -CHF₂ proton and the proton on the C3 position of the ring, as well as between the methyl protons and the phenolic -OH proton, further confirming the geometry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (O-H) group, with the broadening due to intermolecular hydrogen bonding. lookchem.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. researchgate.net
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring. lookchem.com
C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected in the range of 1140-1230 cm⁻¹. lookchem.com
C-F Stretch: Strong absorptions corresponding to the carbon-fluorine stretching vibrations of the difluoromethyl group are expected in the 1000-1400 cm⁻¹ region.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Phenolic C-O Stretch | 1140 - 1230 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized form and its fragments. The molecular formula of this compound is C₈H₈F₂O, corresponding to a molecular weight of approximately 158.14 g/mol .
In an electron ionization (EI) mass spectrum, a strong molecular ion peak ([M]⁺) at m/z = 158 would be expected, which is characteristic for many aromatic compounds like phenol (B47542). chemicalbook.com The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for substituted phenols include:
Loss of a methyl radical ([M-15]⁺): Fragmentation of the molecular ion can occur via the loss of the methyl group (∙CH₃) to yield an ion at m/z = 143.
Loss of the difluoromethyl radical ([M-51]⁺): Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group would result in the loss of the ∙CHF₂ radical, giving a fragment ion corresponding to cresol at m/z = 107.
Loss of CO: Phenolic compounds often undergo rearrangement and loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment at m/z = 130.
Loss of H∙: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z = 157.
These fragmentation patterns, particularly the prominent molecular ion and the characteristic losses, provide a powerful tool for confirming the identity and structure of this compound. rsc.org
X-ray Diffraction Analysis for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, the general methodology involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For instance, a search of the Cambridge Structural Database (CSD) reveals entries for similarly substituted phenols, such as 2-{[(4,6-dimethylpyridin-2-yl)imino]methyl}phenol, for which the crystal structure has been experimentally determined. kaust.edu.sa This provides a framework for understanding what could be expected for this compound.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, the presence of a hydroxyl group (-OH), a difluoromethyl group (-CHF2), and a methyl group (-CH3) on a benzene ring suggests a complex interplay of forces.
The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility. The difluoromethyl group, with its polarized C-F bonds, can participate in weaker C-H···F hydrogen bonds and dipole-dipole interactions. rsc.org The significance of fluorine-mediated weak intermolecular interactions in crystal lattices has been a subject of considerable research. rsc.org The interplay between strong O-H···O hydrogen bonds and weaker C-H···F interactions would likely be a key feature of the crystal packing of this compound. rsc.orgchinesechemsoc.org
Studies on other fluorinated aromatic compounds have shown that fluorine atoms can engage in various non-covalent interactions that guide the crystal structure. researchgate.netacs.org The nature of these interactions can be repulsive or attractive depending on the electronic environment of the interacting species. researchgate.net For example, the interaction between a fluorinated ring and a non-fluorinated ring can be influenced by the electrostatic potential, where the electron-withdrawing nature of fluorine atoms creates a region of positive charge on the fluorinated ring that can interact with electron-rich areas of adjacent molecules. researchgate.net
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interacting Groups | Type of Interaction | Potential Role in Crystal Packing |
| Hydroxyl (-OH) with Hydroxyl (-OH) | Strong Hydrogen Bonding (O-H···O) | Primary driver of molecular assembly, forming chains or networks. |
| Difluoromethyl (-CHF2) with Hydroxyl (-OH) | Weak Hydrogen Bonding (C-H···O) | Secondary interaction, contributing to the stability of the crystal lattice. |
| Difluoromethyl (-CHF2) with Difluoromethyl (-CHF2) | Dipole-Dipole, Weak C-H···F | Influences the orientation of the fluorinated groups. |
| Aromatic Ring with Aromatic Ring | π-π Stacking | Contributes to the overall packing efficiency. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing aromatic compounds and monitoring chemical reactions. This technique measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. Phenols typically exhibit characteristic absorption bands in the UV region. researchgate.net
For substituted phenols, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring. nih.gov The hydroxyl group and the difluoromethyl group in this compound would both be expected to affect the UV-Vis spectrum compared to unsubstituted phenol. Phenols generally show two main absorption bands, which can be altered by solvent effects and the formation of intermolecular hydrogen bonds. researchgate.net
In a practical application, UV-Vis spectroscopy can be used to monitor the progress of a reaction involving this compound. For example, if the compound is being synthesized or modified, the appearance or disappearance of its characteristic absorption peaks can be tracked over time to determine the reaction rate and endpoint. The technique has been successfully used for the inline monitoring of phenolic compound concentrations in various processes.
Table 2: Typical UV-Vis Absorption Maxima for Phenolic Compounds in Methanol (B129727)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Phenol | ~210 | ~270 |
| p-Cresol | ~215 | ~275 |
| 4-Fluorophenol | ~212 | ~273 |
| This compound | Estimated ~210-220 | Estimated ~270-280 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of phenolic compounds. chromatographyonline.comepa.gov
HPLC, particularly in the reverse-phase mode with a C18 column, is well-suited for the separation of phenols from reaction mixtures and for determining their purity. mdpi.comresearchgate.netresearchgate.net The choice of mobile phase, typically a mixture of water or buffer with an organic solvent like acetonitrile (B52724) or methanol, allows for the fine-tuning of the separation. Detection is often achieved using a UV detector set to a wavelength where the analyte absorbs strongly. epa.gov
For the purity assessment of this compound, a validated HPLC method would involve injecting a solution of the compound and analyzing the resulting chromatogram. The presence of a single, sharp peak at a specific retention time would indicate high purity, while the appearance of other peaks would suggest the presence of impurities. The robustness of the analytical method is crucial and is assessed by deliberately making small changes to parameters like mobile phase composition and flow rate to ensure the reliability of the results. chromatographyonline.com
GC is another powerful technique for the analysis of volatile phenolic compounds. The compound is vaporized and passed through a column, and separation is based on the compound's boiling point and its interaction with the stationary phase. For less volatile phenols, derivatization may be necessary prior to analysis. epa.gov
Table 3: Illustrative HPLC Method Parameters for the Analysis of Phenolic Compounds
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water/Acetic Acid and Methanol/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Internal Standard | 2-Chlorophenol (example) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nlss.org.in It is widely employed to determine a molecule's optimized geometry—the lowest energy three-dimensional arrangement of its atoms—and to calculate various electronic properties. tandfonline.comresearchgate.net For 2-(Difluoromethyl)-6-methylphenol, DFT calculations would begin by creating an initial molecular structure and then iteratively solving the DFT equations to find the geometry that minimizes the total electronic energy. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. nlss.org.in
Studies on similar substituted phenols, such as 4-phenylphenols and 2,4,6-trinitrophenol, have demonstrated that DFT methods, particularly with functionals like B3LYP and basis sets like 6-311++G(d,p), provide theoretical values for geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. nlss.org.intandfonline.com The accuracy of these calculations is critical, as the optimized geometry serves as the foundation for nearly all other computational predictions.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, high chemical reactivity, and low kinetic stability. Conversely, a large energy gap implies high stability.
For a molecule like this compound, DFT calculations would determine the energies of these orbitals. While specific data for this compound is not available, illustrative values from a study on a related substituted phenol (B47542) highlight the typical output of such an analysis.
Interactive Table 1: Illustrative Frontier Molecular Orbital Properties
This table shows representative FMO data calculated for a similar phenolic compound, demonstrating the type of information generated in such studies. Users can sort the data by clicking on the column headers.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.270 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.069 |
| IP (Ionization Potential) | -EHOMO | 6.270 |
| EA (Electron Affinity) | -ELUMO | 2.201 |
From these core energy values, other chemical reactivity descriptors such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to further quantify the molecule's reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the surface of the molecule's electron density, using a color scale to indicate different potential values. This analysis is invaluable for predicting the reactive sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.
Typically, the color scheme is as follows:
Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would likely show a region of strong negative potential (red) around the electronegative oxygen atom of the hydroxyl group. Regions of positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group and potentially the hydrogen of the difluoromethyl group, marking them as sites for nucleophilic attack. tandfonline.com This visualization helps in understanding the molecule's non-covalent interaction capabilities, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, dynamic interactions, and thermodynamic properties. nih.govacs.org
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Explore the rotational freedom around single bonds, such as the C-C bond connecting the difluoromethyl group to the phenyl ring and the C-O bond of the phenol. This helps identify the most stable conformers and the energy barriers between them.
Study Solvent Effects: Simulate the molecule in different solvents (e.g., water, ethanol) to understand how the solvent shell organizes around the solute and affects its conformation and behavior.
Model Interactions with Biomolecules: Place the molecule in the active site of a protein or enzyme to simulate its binding dynamics, stability, and the nature of its interactions, which is a common practice in drug discovery. nih.govbiomedpharmajournal.org Studies on other phenolic compounds have used MD to trace interaction profiles with proteins, revealing how hydrogen bonds and other forces stabilize the complex. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly using DFT, are essential for elucidating the detailed mechanisms of chemical reactions. These studies can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
For this compound, such studies could investigate various reactions, including:
Oxidation Reactions: The oxidation of phenols is a fundamentally important process. Computational studies can determine the mechanism, which could involve hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton-loss electron transfer (SPLET). acs.orgacs.org By calculating the activation energies for each potential pathway, the most likely mechanism can be identified.
Electrophilic Aromatic Substitution: The hydroxyl and methyl groups on the ring are activating and ortho-, para-directing. The difluoromethyl group is generally deactivating. Quantum chemistry can predict the most likely sites for substitution by calculating the stability of the intermediate arenium ions (Wheland intermediates) for attack at each possible position. libretexts.orgmdpi.com
Bond Dissociation Enthalpy (BDE): The O-H BDE is a key indicator of a phenol's antioxidant activity. DFT methods can accurately calculate this value, providing insight into the molecule's ability to scavenge free radicals. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation. tandfonline.com Machine learning models are also being developed to rapidly predict spectral properties from molecular structures. aalto.fiacs.org
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated frequencies often have a systematic error, they can be corrected using scaling factors, leading to excellent agreement with experimental data and aiding in the assignment of complex vibrational modes. nlss.org.innih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. These predictions are highly valuable for confirming molecular structures and assigning signals in experimental NMR spectra. tandfonline.com
In Silico Modeling of Intermolecular Interactions in Research Models
In silico modeling provides a powerful framework for studying the non-covalent forces that govern how a molecule interacts with its environment. These interactions are critical in biological systems, material science, and chemical processes. researchgate.net
For this compound, modeling could focus on:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. Computational models can quantify the strength and geometry of hydrogen bonds formed with solvent molecules, other phenol molecules (self-association), or specific residues in a protein's active site. utwente.nl
Protein-Ligand Docking: Molecular docking is an in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomedpharmajournal.org This method scores different binding poses based on factors like electrostatic compatibility and hydrophobic interactions, identifying key amino acid residues involved in the binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): In silico models can be used to develop QSARs, which correlate variations in a molecule's structure with its biological activity or toxicity. By calculating various molecular descriptors for a series of related phenols, a predictive model can be built. nih.gov
Advanced Derivatization and Functionalization of 2 Difluoromethyl 6 Methylphenol
Modification at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the most prominent functional handle in 2-(difluoromethyl)-6-methylphenol, offering a primary site for a wide range of chemical transformations. These modifications are crucial for altering the compound's physical properties, such as solubility and volatility, as well as for its integration into larger molecular frameworks through the formation of ether and ester linkages.
Key reactions at this position include Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form the corresponding phenoxide, followed by nucleophilic attack on an alkyl halide. This method provides access to a broad spectrum of aryl ethers. Similarly, esterification reactions, often employing acyl chlorides or carboxylic anhydrides under basic conditions, yield the corresponding esters, which can serve as important intermediates or as final target molecules with specific biological activities. The reactivity of the hydroxyl group can be finely tuned by the choice of reagents and reaction conditions.
| Reaction Type | Reagent Class | Product Class |
| Etherification | Alkyl halides, Sulfonates | Aryl ethers |
| Esterification | Acyl chlorides, Anhydrides | Aryl esters |
| Protection | Silyl halides, Benzyl halides | Protected phenols |
Functionalization of the Aromatic Ring
Beyond the hydroxyl group, the aromatic ring of this compound presents further opportunities for structural elaboration. The existing substituents—the hydroxyl, methyl, and difluoromethyl groups—direct the regioselectivity of electrophilic aromatic substitution reactions. The activating, ortho-, para-directing hydroxyl group, and the weakly activating, ortho-, para-directing methyl group dominate the directing effects over the deactivating difluoromethyl group.
This electronic landscape favors substitution at the positions ortho and para to the hydroxyl group. Common transformations include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can introduce a nitro group onto the ring, which can subsequently be reduced to an amino group, providing a new site for further functionalization. Halogenation, typically with bromine or chlorine, proceeds readily, yielding halogenated derivatives that are valuable precursors for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Side-Chain Elaboration and Analog Synthesis
The methyl and difluoromethyl side chains, while generally less reactive than the phenolic hydroxyl group, can also be sites for chemical modification, leading to a variety of analogs. The methyl group can undergo radical halogenation, followed by nucleophilic substitution, to introduce a range of functionalities.
The difluoromethyl group itself is a key functional moiety. While chemically robust, advanced methods in fluorine chemistry are exploring its potential for further transformation. These modifications can lead to analogs with altered electronic properties and steric profiles, which is of significant interest in the design of new bioactive compounds.
Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Phenol Motif
A significant application of functionalized this compound derivatives is in the construction of more complex polycyclic and heterocyclic systems. By introducing appropriate functional groups onto the aromatic ring or at the phenolic hydroxyl position, the molecule can be primed for intramolecular cyclization reactions.
For example, a derivative bearing an ortho-alkenyl group can undergo a variety of cyclization reactions to form benzofuran (B130515) systems. Similarly, the introduction of an amino group ortho to the hydroxyl function can serve as a precursor for the synthesis of benzoxazoles. These heterocyclic scaffolds are prevalent in many biologically active natural products and synthetic drugs. The strategic use of this phenol as a starting material allows for the difluoromethyl group to be precisely positioned within these more complex ring systems.
Development of Complex Molecular Architectures Using the Compound as a Building Block
The true synthetic utility of this compound is realized when it is employed as a versatile building block in the assembly of large and complex molecular architectures. Its derivatives, particularly those functionalized for cross-coupling reactions, can be connected to other molecular fragments to construct intricate carbon skeletons.
In the field of supramolecular chemistry, the phenolic hydroxyl group can participate in hydrogen bonding networks, directing the self-assembly of larger structures. In polymer science, functionalized derivatives can be polymerized to create advanced materials with tailored thermal and electronic properties, imparted by the fluorine content. The ability to systematically modify this core structure at multiple positions makes it an invaluable tool for chemists aiming to design and synthesize novel molecules with specific functions.
Table of Mentioned Compounds
| Common Name | Systematic Name |
| This compound | This compound |
| Benzofuran | 1-Benzofuran |
| Benzoxazole | 1,3-Benzoxazole |
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Synthetic Intermediate for Complex Molecules
The unique structural features of 2-(difluoromethyl)-6-methylphenol, namely the presence of a reactive phenolic hydroxyl group, a sterically accessible aromatic ring, and the electronically distinct difluoromethyl group, make it a valuable precursor in the synthesis of more complex and biologically relevant molecules. While direct, publicly available examples of its incorporation into named complex natural products are not extensively documented, its utility can be understood through its role as a versatile starting material.
The difluoromethyl group, often considered a lipophilic bioisostere of a hydroxyl or thiol group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, this compound serves as a key starting material for introducing this valuable motif into a variety of molecular frameworks. The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions, allowing for its integration into larger, more intricate structures.
Furthermore, the aromatic ring of this compound is amenable to various substitution reactions. The ortho and para positions relative to the hydroxyl group are activated towards electrophilic aromatic substitution, providing avenues for further functionalization and the construction of elaborate molecular architectures. This reactivity allows chemists to use this compound as a foundational piece upon which to build complex molecular targets, including potential pharmaceutical candidates and agrochemicals.
Use in the Development of New Synthetic Methodologies
The exploration of this compound and its derivatives has contributed to the expansion of the synthetic chemist's toolkit. The reactivity of the phenolic hydroxyl group, for instance, has been exploited in the development of novel deoxyfluorination methods. Phenols can be converted to their corresponding aryl fluorosulfonates, which then undergo nucleophilic fluorination to yield aryl fluorides. acs.org This two-step, one-pot process, which can utilize tetramethylammonium (B1211777) fluoride (B91410), provides a valuable alternative to traditional SNAr reactions and transition-metal-catalyzed fluorinations. acs.org While not exclusively developed using this compound, its structural class of substituted phenols is central to the substrate scope of such methodologies.
Moreover, the presence of the difluoromethyl group can influence the regioselectivity of reactions on the aromatic ring, a feature that can be harnessed in the design of new synthetic strategies. The development of C-H activation and cross-coupling reactions is a major focus in modern organic synthesis, and phenols are recognized as valuable, sustainable feedstocks. acs.org The electronic properties of the difluoromethyl substituent in this compound can direct these transformations to specific positions on the aromatic ring, offering a degree of control that is crucial for the efficient synthesis of targeted molecules. Research in this area aims to leverage the unique electronic and steric environment of such substituted phenols to forge new carbon-carbon and carbon-heteroatom bonds in a predictable and efficient manner.
Contribution to the Synthesis of Fluorinated Molecular Scaffolds for Research Purposes
Fluorinated molecular scaffolds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine. This compound serves as a valuable building block for the construction of such scaffolds. Its inherent structure provides a ready-made fluorinated aromatic core that can be further elaborated.
One significant application lies in the synthesis of fluorinated heterocyclic compounds. umn.edu The phenolic hydroxyl group can be used as a handle to direct the formation of fused ring systems or to introduce side chains that can subsequently participate in cyclization reactions. For example, the phenol (B47542) can be converted into an ether, and the aromatic ring can then undergo reactions to form heterocycles such as benzofurans or benzoxazoles, all bearing the difluoromethyl group. These fluorinated heterocycles are core structures in many biologically active compounds.
The general strategy for creating diverse fluorinated molecular libraries often involves the use of versatile, pre-fluorinated starting materials. This compound fits this description perfectly, offering a simple and efficient way to introduce both a difluoromethyl group and a handle for further diversification (the hydroxyl group) in a single, readily available molecule. This allows researchers to rapidly generate a multitude of new fluorinated compounds for screening in drug discovery and materials science research programs.
Exploration in Polymer Chemistry and Functional Material Development
The investigation of this compound in the realm of polymer chemistry and functional materials is an emerging area of research. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu The incorporation of monomers like this compound into polymer chains offers a potential route to new materials with tailored properties.
There are two primary approaches to creating fluorinated polymers: the polymerization of fluorinated monomers or the post-polymerization fluorination of a non-fluorinated polymer. umn.edu this compound falls into the first category, where it can potentially act as a monomer. The phenolic hydroxyl group can be a site for polymerization, for example, through oxidative coupling or by conversion to a more reactive functional group suitable for condensation polymerization. The resulting polymers would possess the difluoromethyl group as a pendant moiety along the polymer backbone.
While specific examples of homopolymers or copolymers derived directly from this compound are not extensively reported in mainstream literature, the broader class of substituted phenols is widely used in the synthesis of phenolic resins and other polymers. The presence of the difluoromethyl group in the monomer unit is expected to impart unique characteristics to the resulting polymer, such as altered solubility, modified surface properties, and potentially enhanced thermal stability. The exploration of this compound as a monomer is a promising avenue for the development of new functional materials for a variety of applications, from advanced coatings to specialized membranes.
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of difluoromethylated aromatic compounds, including 2-(Difluoromethyl)-6-methylphenol, is an area of active research. Traditional methods often rely on harsh reagents and conditions. Future efforts are geared towards developing more environmentally benign and efficient synthetic strategies. A key approach involves the direct difluoromethylation of the corresponding phenol (B47542), 2-methylphenol.
One promising avenue is the use of difluorocarbene precursors that are stable and easy to handle. For instance, the S-(Difluoromethyl)sulfonium salt has been demonstrated as an effective reagent for the difluoromethylation of a wide range of phenols and thiophenols. sci-hub.se This method often proceeds under mild conditions with a simple base like lithium hydroxide, offering high yields and functional group tolerance. sci-hub.se
Another sustainable approach involves photocatalysis. While direct photocatalytic difluoromethylation of phenols can be challenging, a two-step sequence involving chlorodifluoromethylation followed by hydrogenolysis has shown promise. mdpi.com This method circumvents the issue of low reactivity of electron-rich aromatic systems towards certain difluoromethyl radical precursors. mdpi.com
Future research will likely focus on optimizing these methods to reduce waste, improve atom economy, and utilize renewable feedstocks and solvents. The development of catalytic, rather than stoichiometric, difluoromethylating agents remains a significant goal.
Table 1: Comparison of Synthetic Routes for Aryl Difluoromethyl Ethers
| Method | Reagent/Catalyst | Conditions | Advantages | Challenges |
| Sulfonium Salt | S-(Difluoromethyl)sulfonium salt, LiOH | Mild, often room temperature | High yields, good functional group tolerance, stable reagent. sci-hub.se | Stoichiometric use of the salt. |
| Photocatalysis (Two-Step) | ClCF2CO2H, Pyridine-N-oxide, Ru-photocatalyst, then H2 | Blue LEDs, then hydrogenation | Access to otherwise unreactive substrates. mdpi.com | Two separate reaction steps required. |
| Traditional Methods | ClF2CH, Cs2CO3 | High temperature, high pressure | Established methodology | Harsh conditions, safety concerns with gaseous reagents. |
Exploration of Novel Reactivity and Catalytic Systems
The unique electronic properties of the difluoromethyl group, which can act as a lipophilic hydrogen-bond donor, impart novel reactivity to the parent phenol. sci-hub.se The interplay between the electron-withdrawing difluoromethyl group and the electron-donating methyl and hydroxyl groups on the aromatic ring presents opportunities for exploring new chemical transformations.
Research into the hydrolytic stability of α-difluoromethyl substituted aromatic heterocycles has shown that the C-F bonds can become labile under certain conditions, particularly when influenced by the electronic nature of other ring substituents. rsc.org Similar studies on this compound could reveal novel deprotection or transformation strategies.
The development of new catalytic systems is crucial. For instance, iron-chromium mixed oxide catalysts have been effectively used for the selective methylation of phenols to produce compounds like 2,6-dimethylphenol. scispace.com Adapting such gas-phase catalytic systems for the synthesis or transformation of this compound could offer a scalable and continuous production method. Furthermore, supported iron complexes have been used for the catalytic oxidation of hindered phenols, suggesting that the phenolic moiety of this compound could be a handle for catalytic functionalization. rsc.org
Future work should investigate the reactivity of the C-H bond in the difluoromethyl group for late-stage functionalization and explore the unique coordination chemistry of the phenol with various metal catalysts.
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure, bond dissociation energies, and reaction mechanisms.
Rational drug design principles, which have been successfully applied to design derivatives of related compounds like 2-amino-6-methyl-phenol and duocarmycins, can be extended to this system. nih.govnih.govresearchgate.net For example, computational models can predict how modifications to the structure of this compound would affect its binding to a biological target. rsc.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been used to guide the synthesis of 2-difluoromethylbenzimidazole derivatives as potential enzyme inhibitors. mdpi.com These computational methods could be employed to design novel derivatives of this compound with specific biological or material properties by correlating structural features with activity.
Future computational efforts will likely focus on:
Predicting the metabolic stability and potential metabolites of the compound.
Simulating interactions with biomolecules to identify potential therapeutic applications.
Guiding the design of new catalysts for its synthesis and derivatization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing processes is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The synthesis of related phenolic compounds, such as Propofol (2,6-diisopropylphenol), has been successfully demonstrated in a continuous flow system. nih.gov This process involves steps like Friedel-Crafts alkylation and decarboxylation, which are analogous to potential synthetic routes for this compound. nih.gov Similarly, the use of flow chemistry for the synthesis of various heterocyclic compounds, sometimes involving in-line purification and analysis, highlights the potential for developing a streamlined, multi-step synthesis of the target molecule and its derivatives. mdpi.comuc.pt
Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. nih.gov Such platforms could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound. They can also facilitate the creation of a library of derivatives for research purposes.
Table 2: Potential Applications of Advanced Platforms
| Platform | Application for this compound | Potential Advantages |
| Flow Chemistry | Continuous synthesis from 2-methylphenol. | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for telescoping reactions. nih.govnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions; library synthesis of derivatives. | Accelerated optimization, rapid generation of compound libraries for screening. nih.gov |
| Integrated Systems | A fully automated flow platform for synthesis, purification, and analysis. | "On-demand" production, reduced manual handling, real-time data collection. |
Expanding the Scope of Derivatization for Enhanced Research Utility
The phenolic hydroxyl group and the aromatic ring of this compound are key sites for derivatization to generate new molecules with tailored properties. Derivatization is a common strategy to alter physicochemical characteristics, such as solubility and volatility, or to introduce new functionalities for specific applications. mdpi.com
Functional derivatives of related compounds like 2-isobornyl-6-methylphenol have been synthesized by introducing allyl, hydroxypropyl, or halopropyl groups to modulate their antioxidant activity. researchgate.net Similarly, the synthesis of 2-amino-6-methyl-phenol derivatives has been explored to create potent inhibitors of ferroptosis. nih.govresearchgate.net These examples demonstrate that the 6-methylphenol scaffold is a versatile starting point for creating new chemical entities.
Future research in this area should focus on a variety of transformations:
Etherification/Esterification: Reaction of the phenolic hydroxyl group to produce a wide range of ethers and esters with diverse properties.
Electrophilic Aromatic Substitution: Introducing substituents at the vacant positions on the aromatic ring, although the positions are sterically hindered and electronically influenced by the existing groups.
Coupling Reactions: Using the phenol as a coupling partner in reactions like the Buchwald-Hartwig or Suzuki couplings after conversion to a triflate or halide.
Introduction of Reporter Groups: Attaching fluorescent tags or other reporter molecules to facilitate studies in biological systems.
By systematically exploring these derivatization strategies, the utility of this compound can be significantly expanded, providing a rich library of compounds for materials science, agrochemical, and pharmaceutical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
